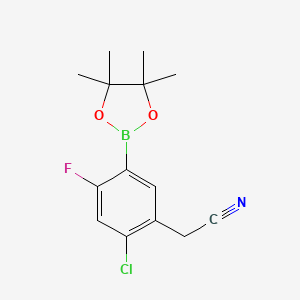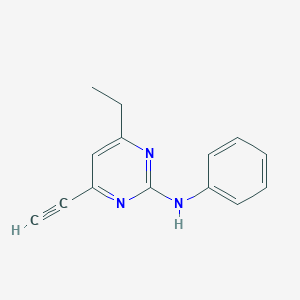
4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of ethyl and ethynyl groups at the 4th and 6th positions, respectively, and a phenyl group attached to the nitrogen at the 2nd position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyrimidine precursor, which is then subjected to various functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form ethyl groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing ethynyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 4-ethyl-6-ethynyl-N-phenylpyrimidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparación Con Compuestos Similares
N-phenylpyrimidin-2-amine: Lacks the ethyl and ethynyl groups, making it less versatile in chemical reactions.
4-methyl-6-phenylpyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
Uniqueness: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-3-11-10-12(4-2)16-14(15-11)17-13-8-6-5-7-9-13/h1,5-10H,4H2,2H3,(H,15,16,17) |
Clave InChI |
YJJJSFRMOITGTK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)NC2=CC=CC=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


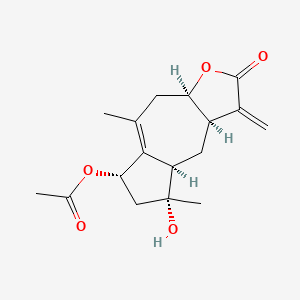
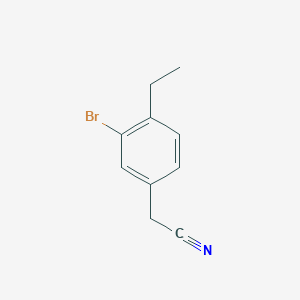
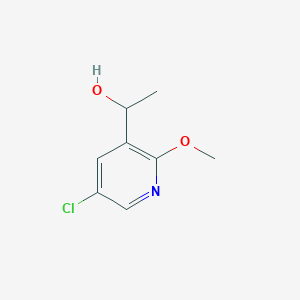
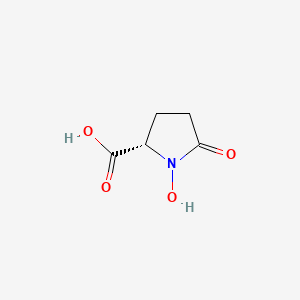
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)


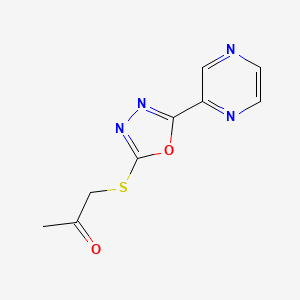

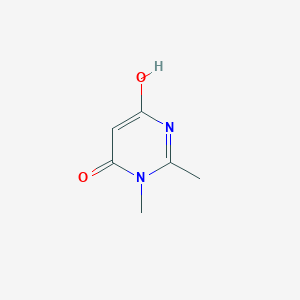
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)

